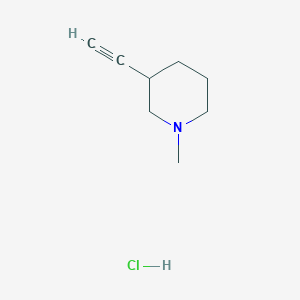

3-Ethynyl-1-methylpiperidine;hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.govarizona.edu This structural motif is prevalent in a vast number of FDA-approved pharmaceuticals and natural alkaloids. researchgate.netencyclopedia.pub Its significance stems from several key attributes. The piperidine scaffold can adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents, influencing how a molecule interacts with biological targets like enzymes and receptors. researchgate.net

Furthermore, the nitrogen atom within the piperidine ring is basic, allowing for the formation of hydrochloride salts, which often improves a compound's solubility in water and stability, crucial properties for pharmaceutical development. ontosight.aiontosight.ai The versatility of the piperidine core allows it to serve as a foundational structure for drugs targeting a wide array of conditions, including neurological disorders, cancer, and infectious diseases. researchgate.netnih.govencyclopedia.pub Derivatives of piperidine have been successfully employed as CNS modulators, analgesics, antihistamines, and anticoagulants, highlighting the broad therapeutic potential of this scaffold. arizona.edu

Table 1: General Properties of Piperidine Hydrochloride Salts

| Property | Description | Reference(s) |

|---|---|---|

| Physical State | Typically white or off-white crystalline powders. | ontosight.ai |

| Solubility | Generally highly soluble in water and other polar solvents. | ontosight.aiontosight.ai |

| Stability | Stable under normal conditions, with the salt form often enhancing stability. | ontosight.ai |

| Chemical Formula | C₅H₁₁N·HCl (for the parent compound) | ontosight.ai |

| Molecular Weight | ~121.61 g/mol (for the parent compound) | nih.gov |

| Applications | Used as intermediates in pharmaceutical synthesis and as reagents in organic chemistry. | ontosight.aichemicalbook.com |

Overview of Ethynyl (B1212043) Moieties in Synthetic and Medicinal Chemistry

The ethynyl group, a terminal alkyne, is a highly valuable functional group in both synthetic and medicinal chemistry. Its rigid, linear structure can act as a spacer or linker between different parts of a molecule without adding significant conformational flexibility. nih.gov This feature is often exploited in drug design to orient pharmacophores in a specific and optimal way for target binding.

One of the most significant applications of the terminal alkyne is its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govchemistryviews.org This reaction is exceptionally efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov This has enabled researchers to tag and visualize molecules in living systems, study their modes of action, and construct complex molecular architectures for drug discovery. escholarship.org The ethynyl group is also found in several marketed drugs, where it contributes to the compound's bioactivity and metabolic stability.

Table 2: Characteristics of the Ethynyl (Terminal Alkyne) Group

| Feature | Description | Reference(s) |

|---|---|---|

| Structure | A carbon-carbon triple bond (C≡CH) at the end of a molecule. | |

| Geometry | Linear, with a bond angle of 180 degrees. | |

| Reactivity | Can undergo numerous reactions, including cycloadditions (e.g., click chemistry), additions, and coupling reactions. | nih.gov |

| Synthetic Utility | Serves as a versatile handle for molecular elaboration and bioconjugation. | nih.gov |

| Bioisosterism | Can act as a bioisostere for other chemical groups, helping to fine-tune a molecule's properties. | nih.gov |

| Applications | Used in drug discovery, chemical biology, materials science, and as a component of bioactive natural products. | escholarship.org |

Positioning 3-Ethynyl-1-methylpiperidine (B3058719) as a Core Research Scaffold

By integrating the piperidine core with an ethynyl group at the 3-position and an N-methyl group, 3-Ethynyl-1-methylpiperidine hydrochloride emerges as a promising and versatile building block for academic research. The N-methyl group can influence the basicity and lipophilicity of the piperidine nitrogen, which can be critical for modulating pharmacokinetic properties and interactions with biological targets. mdpi.com

The true synthetic power of this scaffold lies in the combination of the piperidine ring, a proven pharmacophore, with the reactive ethynyl handle. This allows for the straightforward synthesis of a diverse library of more complex molecules. For instance, using click chemistry, researchers could attach various molecular fragments—such as fluorescent dyes, affinity tags, or other pharmacophores—to the piperidine scaffold. This would facilitate the creation of novel chemical probes to study biological systems or new drug candidates with tailored properties. Analogs such as 3-aryl piperidines have shown potential as dopamine (B1211576) D4 receptor agonists, indicating the value of substitution at the 3-position for neurological research. nih.gov

Scope and Objectives of Academic Inquiry for the Compound

Given the structural features of 3-Ethynyl-1-methylpiperidine hydrochloride, academic inquiry could be directed toward several promising areas. A primary objective would be to synthesize and characterize the compound fully, as detailed experimental data is not widely available. Following this, research could explore its utility in various domains:

Medicinal Chemistry: A key objective would be to use the compound as a starting point for developing novel therapeutic agents. By functionalizing the ethynyl group, libraries of compounds could be synthesized and screened for activity against a range of targets, particularly those related to the central nervous system, given the prevalence of the piperidine scaffold in neuroactive drugs. mdpi.com

Chemical Biology: The compound could be used to create chemical probes. For example, attaching a reporter molecule via the alkyne could allow for the study of the distribution and target engagement of piperidine-based molecules within cells or organisms.

Synthetic Methodology: Research could focus on exploring the reactivity of the ethynyl group on the piperidine scaffold, developing new synthetic methods that take advantage of this unique combination of functional groups.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethynyl-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-3-8-5-4-6-9(2)7-8;/h1,8H,4-7H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNKFLRZIPJZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Ethynyl-1-methylpiperidine (B3058719)

The construction of the 3-ethynyl-1-methylpiperidine scaffold relies on fundamental organic reactions, including methods for introducing the ethynyl (B1212043) group, forming the piperidine (B6355638) ring, and establishing the N-methyl substitution.

Favorskii-Type Reactions for Ethynylpiperidine Precursors

The Favorskii reaction, in its classical sense, involves the reaction of an alkyne with a carbonyl group in the presence of a base. A metal acetylide, formed in situ from the alkyne and a strong base like potassium hydroxide, reacts with a ketone or aldehyde to yield a propargyl alcohol. This methodology can be applied to the synthesis of precursors for 3-ethynylpiperidine. For instance, the reaction of a suitably protected 3-piperidone derivative with a protected acetylene equivalent, followed by deprotection and further transformations, can lead to the desired ethynylpiperidine scaffold.

A related but distinct transformation is the Favorskii rearrangement, which involves the rearrangement of α-halo ketones to carboxylic acid derivatives. While not a direct method for introducing an ethynyl group, this rearrangement is a powerful tool for ring contraction and the synthesis of functionalized carbocycles and heterocycles, which could serve as precursors in a multi-step synthesis of the target molecule.

Alkylation Strategies for N-Methylation of Piperidine Rings

The N-methylation of the piperidine ring is a crucial step in the synthesis of 3-ethynyl-1-methylpiperidine. This transformation is typically achieved through nucleophilic substitution or reductive amination. Common methylating agents such as methyl iodide or dimethyl sulfate can be used to alkylate the secondary amine of a 3-ethynylpiperidine precursor. The reaction is generally carried out in the presence of a base to neutralize the acid generated.

Alternatively, reductive amination offers a milder approach. This method involves the reaction of the secondary amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-methyl derivative. Common reducing agents for this purpose include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. Mechanochemical methods, such as ball milling, have also been developed for the efficient N-methylation of secondary amines using formalin as the methylating agent and sodium triacetoxyborohydride as the reducing agent, often proceeding rapidly and in high yields without the need for a solvent. nih.gov

Stereoselective Synthesis Approaches for Chiral Piperidine Derivatives

Given that 3-ethynyl-1-methylpiperidine possesses a chiral center at the C3 position, its stereoselective synthesis is of considerable importance. Asymmetric synthesis of substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

For instance, asymmetric intramolecular aza-Michael cyclizations have proven effective in the synthesis of enantioenriched piperidine scaffolds. whiterose.ac.uk Chiral phosphoric acids are known to catalyze a variety of asymmetric reactions, leading to high yields and enantioselectivities. whiterose.ac.uk Another approach involves the asymmetric reduction of suitably functionalized precursors. For example, the bakers' yeast reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate has been shown to produce the corresponding (2R, 3S)-hydroxy derivative with high diastereomeric and enantiomeric excess. nottingham.ac.uk Such chiral building blocks can then be further elaborated to introduce the ethynyl group at the 3-position.

Advanced Synthetic Strategies for Complex Derivatives

The terminal alkyne functionality of 3-ethynyl-1-methylpiperidine serves as a versatile handle for the construction of more complex molecular architectures through various coupling and cycloaddition reactions.

Sonogashira Coupling Reactions with the Ethynyl Group

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org 3-Ethynyl-1-methylpiperidine can serve as the alkyne component in Sonogashira couplings, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the terminus of the ethynyl group.

The reaction conditions for Sonogashira couplings are generally mild, and a variety of palladium catalysts and ligands can be employed. wikipedia.org The choice of aryl halide is also broad, with iodides, bromides, and triflates being common coupling partners. wikipedia.org This reaction provides a straightforward and efficient route to a diverse library of 1-methyl-3-(arylethynyl)piperidine derivatives.

| Catalyst System | Aryl Halide | Base | Solvent | Product | Yield (%) |

| Pd(PPh₃)₄ / CuI | Iodobenzene | Triethylamine | THF | 1-Methyl-3-(phenylethynyl)piperidine | >90 |

| PdCl₂(PPh₃)₂ / CuI | 4-Bromotoluene | Piperidine | DMF | 1-Methyl-3-((4-methylphenyl)ethynyl)piperidine | 85-95 |

| [DTBNpP]Pd(crotyl)Cl | 1-Bromo-3,5-dimethoxybenzene | TMP | DMSO | 3-((3,5-Dimethoxyphenyl)ethynyl)-1-methylpiperidine | High |

This table presents hypothetical data based on typical Sonogashira reaction outcomes for illustrative purposes.

Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This 1,3-dipolar cycloaddition proceeds under mild conditions and is tolerant of a wide range of functional groups. 3-Ethynyl-1-methylpiperidine can readily participate as the alkyne component in CuAAC reactions with various organic azides. nih.gov

This methodology allows for the facile conjugation of the 3-ethynyl-1-methylpiperidine scaffold to other molecules, including biomolecules, polymers, and other small-molecule fragments, through the formation of a stable triazole linker. The resulting triazole-containing products have potential applications in various fields, including drug discovery and materials science.

| Azide (B81097) Partner | Copper Source | Solvent | Product | Yield (%) |

| Benzyl (B1604629) azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-((1-methylpiperidin-3-yl)methyl)-1H-1,2,3-triazole | >95 |

| 1-Azido-4-nitrobenzene | CuI | THF | 1-Methyl-3-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperidine | High |

| 3-Azidopropan-1-ol | Copper(II) acetate (B1210297)/Sodium Ascorbate | Dichloromethane/H₂O | 3-(1-((1-Methylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-1-ol | High |

This table presents hypothetical data based on typical CuAAC reaction outcomes for illustrative purposes.

Multi-Component Reactions Incorporating the Piperidine Moiety

The piperidine ring is a common and vital scaffold in numerous natural alkaloids, pharmaceuticals, and other biologically active compounds bohrium.com. The development of efficient synthetic routes to create highly functionalized piperidines is a significant goal in organic synthesis. Multi-component reactions (MCRs) have emerged as a powerful strategy in this regard, offering advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step mdpi.commdpi.com.

One-pot domino reactions represent a prominent class of MCRs for piperidine synthesis. A notable example involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by an agent like trimethylsilyl iodide (TMSI) in methanol at room temperature bohrium.com. This approach allows for the construction of densely functionalized piperidine scaffolds from readily available starting materials bohrium.com. While specific MCRs incorporating the 3-ethynyl-1-methylpiperidine moiety directly are not extensively documented, the general principles of MCRs are broadly applicable to the synthesis of complex piperidine derivatives. These reactions demonstrate the capacity to construct the core piperidine structure, onto which an ethynyl group could be present or introduced in a subsequent step.

The table below illustrates a general scheme for a three-component reaction to synthesize a highly substituted piperidine core, a reaction type that underscores the efficiency of MCRs in building such heterocyclic systems bohrium.comresearchgate.net.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Type |

| β-Ketoester | Aromatic Aldehyde | Amine | Iodine, Sc(OTf)₃, L-Proline, etc. researchgate.net | Methanol or other suitable solvent | Highly Substituted Piperidine |

Role as a Synthetic Intermediate and Building Block

The structural features of 3-Ethynyl-1-methylpiperidine—namely the saturated N-heterocyclic ring and the reactive terminal alkyne—make it a valuable synthetic intermediate and building block for more complex molecules evitachem.comresearchgate.netasischem.com. The piperidine unit provides a three-dimensional scaffold prevalent in bioactive compounds, while the ethynyl group serves as a versatile handle for a wide range of chemical transformations, including cycloadditions, coupling reactions, and nucleophilic additions.

Precursor in the Synthesis of N-Heterocyclic Compounds

Saturated N-heterocycles are increasingly important scaffolds in the development of new pharmaceuticals due to their favorable physicochemical properties compared to their aromatic counterparts ethz.ch. The ethynyl group on the piperidine ring is particularly useful for constructing fused or spirocyclic N-heterocyclic systems. For instance, the alkyne can readily participate in [3+2] cycloaddition reactions with azides (the copper-catalyzed alkyne-azide cycloaddition, or CuAAC "click" reaction) to form 1,2,3-triazole rings researchgate.net. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a robust method for linking the piperidine scaffold to other molecular fragments or for building more complex heterocyclic systems researchgate.net. Nitrogen-ylides, generated in situ, can also react with electron-deficient alkynes in [3+2] cycloaddition reactions to construct diverse nitrogen-containing heterocycles mdpi.com.

Utility in Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a wide array of structurally distinct molecules from a common intermediate nih.gov. 3-Ethynyl-1-methylpiperidine is an ideal starting point for such pathways. The ethynyl and piperidine moieties can be functionalized selectively or sequentially to generate diverse molecular architectures.

For example, the alkyne can undergo various transformations:

Sonogashira coupling: To introduce aryl or vinyl substituents.

Hydration: To form a methyl ketone.

Reduction: To yield the corresponding alkene or alkane.

Mannich-type reactions: The terminal alkyne can react with an aldehyde and an amine to form propargylamines.

Simultaneously, the piperidine nitrogen can be quaternized or, in related unprotected piperidines, the N-H bond can be functionalized. This dual reactivity allows a single precursor to be channeled into multiple synthetic routes, leading to a diverse collection of compounds with varied structural and electronic properties nih.gov.

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library, for high-throughput screening in drug discovery nih.govimperial.ac.uk. The piperidine ring is a favored scaffold for such libraries due to its prevalence in known drugs and its conformational flexibility, which allows for effective interaction with biological targets ethz.ch.

3-Ethynyl-1-methylpiperidine serves as an excellent starting scaffold. The ethynyl group provides a key point for diversification. Using techniques like the "split-pool" synthesis method, the piperidine scaffold can be reacted with a variety of building blocks via its alkyne functionality nih.gov. For instance, a library of triazoles can be generated by reacting the ethynylpiperidine scaffold with a diverse set of azide-containing compounds. This approach enables the rapid generation of thousands of distinct piperidine-containing molecules, each with a unique substituent introduced at the 3-position, which can then be screened for biological activity researchgate.net.

Green Chemistry Principles in the Synthesis of Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ejcmpr.comnih.gov. These principles are increasingly being applied to the synthesis of N-heterocyclic compounds like piperidines mdpi.com.

Key green chemistry approaches applicable to the synthesis of piperidine analogues include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions researchgate.netmdpi.com.

Catalysis: Employing catalysts, including biocatalysts or heterogeneous catalysts, to improve reaction efficiency, reduce energy consumption, and allow for easier separation and recycling mdpi.commdpi.com. For example, the use of molecular iodine or ceric ammonium (B1175870) nitrate as catalysts in one-pot MCRs for piperidine synthesis represents a move towards milder and more environmentally friendly conditions researchgate.net.

Atom Economy: Utilizing reactions that maximize the incorporation of all starting material atoms into the final product, such as MCRs and cycloadditions nih.govmdpi.com.

Energy Efficiency: Employing methods like microwave or ultrasound irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating mdpi.com.

| Green Chemistry Principle | Application in Piperidine Analogue Synthesis | Benefit |

| Waste Prevention | One-pot, multi-component reactions nih.gov | Reduces intermediate isolation steps and solvent waste. |

| Atom Economy | Cycloaddition and MCRs mdpi.com | Maximizes incorporation of reactants into the final product. |

| Safer Solvents & Reagents | Use of water or ethanol as a solvent; biocatalysis mdpi.commdpi.com | Reduces toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis mdpi.com | Accelerates reactions, often improving yields and reducing energy use. |

| Catalysis | Use of recyclable heterogeneous or biocatalysts mdpi.commdpi.com | Enhances selectivity, reduces waste, and allows for catalyst reuse. |

Chemical Reactivity and Derivatization Studies

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. As a terminal alkyne, it also possesses a weakly acidic proton that can be utilized in certain transformations.

The ethynyl group can be readily converted into other fundamental functional groups through addition reactions. These transformations are among the most common in alkyne chemistry. masterorganicchemistry.com

Reduction to Alkenes and Alkanes : The triple bond can be fully or partially reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) typically leads to the complete reduction of the alkyne to the corresponding alkane, yielding 3-Ethyl-1-methylpiperidine. quizlet.comchemistrysteps.com To achieve partial reduction and stop at the alkene stage, specific catalysts are required. The use of Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, selectively producing the cis-alkene (Z)-3-vinyl-1-methylpiperidine. chemistrysteps.com Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) produces the trans-alkene (E)-3-vinyl-1-methylpiperidine via an anti-addition mechanism. chemistrysteps.com

Hydration to Carbonyls : The addition of water across the triple bond, known as hydration, can form either a ketone or an aldehyde, depending on the regioselectivity of the addition. masterorganicchemistry.comyoutube.com Markovnikov hydration, typically catalyzed by mercury salts (e.g., HgSO₄) in aqueous acid, results in the formation of a methyl ketone (3-acetyl-1-methylpiperidine) via an intermediate enol. youtube.comlibretexts.org In contrast, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. youtube.com Reaction with a sterically hindered borane (B79455) (like disiamylborane (B86530) or dicyclohexylborane) followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde ( (1-methylpiperidin-3-yl)acetaldehyde). acs.orglumenlearning.com

| Transformation | Product Functional Group | Typical Reagents | Regio/Stereoselectivity |

|---|---|---|---|

| Complete Hydrogenation | Alkane | H₂, Pd/C | N/A |

| Partial Hydrogenation | cis-Alkene | H₂, Lindlar's Catalyst | syn-addition |

| Dissolving Metal Reduction | trans-Alkene | Na, NH₃ (l) | anti-addition |

| Markovnikov Hydration | Ketone | H₂SO₄, H₂O, HgSO₄ | Markovnikov |

| Anti-Markovnikov Hydration | Aldehyde | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov |

Alkynes are excellent participants in cycloaddition reactions, serving as dipolarophiles or dienophiles to construct five- or six-membered rings. wikipedia.org

1,3-Dipolar Cycloadditions : This class of reactions is particularly powerful for synthesizing five-membered heterocycles. ijrpc.comnih.gov The Huisgen 1,3-dipolar cycloaddition between an alkyne and an organic azide (B81097) is a prominent example, yielding a 1,2,3-triazole ring. wikipedia.org While the thermal reaction often produces a mixture of regioisomers, metal-catalyzed versions offer high selectivity. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," exclusively yields the 1,4-disubstituted triazole isomer under mild conditions. nih.govorganic-chemistry.orgnih.gov Alternatively, ruthenium catalysts, such as Cp*RuCl complexes, can be used to selectively produce the 1,5-disubstituted regioisomer. ijrpc.comorganic-chemistry.org Other 1,3-dipoles, such as nitrile oxides and nitrile imines, can react with the ethynyl group to form isoxazoles and pyrazoles, respectively. youtube.com

Diels-Alder Reaction : While less common for simple alkynes compared to alkenes, the ethynyl group can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. For instance, reactions with 2-pyrones can be used to generate substituted aromatic rings after the initial cycloadduct expels carbon dioxide. nih.gov

| Reaction Type | Reactant Partner (Example) | Catalyst/Conditions | Product Heterocycle | Regioselectivity |

|---|---|---|---|---|

| Huisgen Cycloaddition (CuAAC) | Benzyl (B1604629) Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | High (1,4-isomer) |

| Huisgen Cycloaddition (RuAAC) | Benzyl Azide | Cp*RuCl complexes | 1,5-Disubstituted 1,2,3-Triazole | High (1,5-isomer) |

| Nitrile Oxide Cycloaddition | Benzonitrile Oxide | Thermal | Isoxazole | Mixture possible |

| [4+2] Cycloaddition | 2-Pyrone | Thermal or Lewis Acid | Benzene derivative (after CO₂ loss) | Depends on substituents |

Modifications and Derivatizations of the Piperidine (B6355638) Ring System

The saturated piperidine ring offers opportunities for functionalization through C-H activation, although these reactions can be challenging. The conformational flexibility of the ring and the electronic influence of the nitrogen atom and existing substituents play crucial roles in determining reactivity.

Direct C-H functionalization of the piperidine ring is a modern strategy to introduce substituents without constructing the ring from scratch. researchgate.net The reactivity of the C-H bonds varies by position. The C-H bonds at the C2 and C6 positions (α to the nitrogen) are electronically activated due to the adjacent heteroatom, making them primary targets for functionalization. researchgate.net However, the C3 and C5 positions are electronically deactivated by the inductive effect of the nitrogen. researchgate.net

Methods such as α-lithiation followed by trapping with an electrophile have been successfully applied to N-protected piperidines (often with an N-Boc group). nih.govmdpi.com For N-methylpiperidine, similar strategies could potentially be employed. Transition metal-catalyzed C-H insertion reactions, for example using rhodium catalysts, have also been used for site-selective functionalization, where the choice of catalyst and directing group can influence whether substitution occurs at the C2, C3, or C4 positions. nih.govresearchgate.net

The 1-methyl-3-ethynylpiperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. rsc.org In this conformation, substituents can occupy either an axial or an equatorial position. The N-methyl group strongly prefers the equatorial position to avoid steric clashes. acs.org Similarly, the 3-ethynyl group is expected to favor the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at the C1 and C5 positions.

This conformational preference dictates the reactivity of the ring. Reagents will preferentially approach from the less sterically hindered face. The predominance of the diequatorial conformer influences the stereochemical outcome of reactions on the ring and affects the accessibility of specific C-H bonds for functionalization. For instance, pseudoallylic strain can become a factor in N-acylated or N-arylated piperidines, forcing a 2-substituent into an axial orientation, which highlights the significant impact of the nitrogen substituent on ring conformation. nih.govacs.org

Quaternization Reactions at the Piperidine Nitrogen

The nitrogen atom in the 1-methylpiperidine (B42303) ring is a tertiary amine, possessing a lone pair of electrons that makes it both basic and nucleophilic. nbinno.com This nucleophilicity allows it to readily participate in quaternization reactions.

The Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide, is a classic method for forming quaternary ammonium (B1175870) salts. researchgate.net The nitrogen atom of 3-Ethynyl-1-methylpiperidine (B3058719) can attack an electrophilic carbon of an alkylating agent (e.g., methyl iodide, benzyl bromide) to form a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium salt. nih.gov This reaction is generally efficient and provides a straightforward route to modify the nitrogen center, which can alter the molecule's physical properties and biological activity. Studies on related piperidines have shown that the quaternization reaction can exhibit diastereoselectivity, with the incoming alkyl group preferentially attacking from the equatorial face. researchgate.net

| Alkylating Agent | Chemical Formula | Product Type |

|---|---|---|

| Methyl Iodide | CH₃I | N,N-dimethylpiperidinium salt |

| Ethyl Bromoacetate | BrCH₂CO₂Et | N-carbethoxymethyl-N-methylpiperidinium salt |

| Benzyl Bromide | BnBr | N-benzyl-N-methylpiperidinium salt |

| Allyl Chloride | CH₂=CHCH₂Cl | N-allyl-N-methylpiperidinium salt |

Development of Novel Analogs and Conjugates for Research Tools

The chemical scaffold of 3-ethynyl-1-methylpiperidine hydrochloride offers a versatile platform for the development of sophisticated molecular probes and research tools. The presence of a terminal alkyne group is particularly advantageous, as it allows for facile and highly specific derivatization through a variety of chemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". aatbio.comnih.govmerckmillipore.com This bioorthogonal reaction enables the covalent linkage of the piperidine moiety to a wide array of functional molecules, including fluorophores, affinity tags, and complex biomolecules, under mild, aqueous conditions. nih.govnih.gov

The resulting triazole linkage formed via CuAAC is exceptionally stable, resistant to hydrolysis, oxidation, and reduction, ensuring the integrity of the final conjugate in biological systems. aatbio.com This robust connection makes 3-ethynyl-1-methylpiperidine a valuable building block for creating bespoke research tools designed for specific applications in chemical biology and medicinal chemistry.

Synthesis of Fluorescent Probes

One of the primary applications of 3-ethynyl-1-methylpiperidine in the development of research tools is in the synthesis of fluorescent probes. By conjugating the piperidine scaffold to a fluorescent dye, researchers can create molecules that allow for the visualization and tracking of biological targets. The general strategy involves the reaction of 3-ethynyl-1-methylpiperidine with an azide-modified fluorophore.

For instance, a fluorescent probe can be synthesized by reacting 3-ethynyl-1-methylpiperidine with an azide-functionalized coumarin (B35378) or rhodamine dye. The resulting conjugate combines the piperidine moiety, which can be designed to bind to a specific biological target, with a fluorescent reporter for detection.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Application |

| 3-Ethynyl-1-methylpiperidine | Azide-functionalized Fluorophore (e.g., coumarin-azide) | CuAAC | Piperidine-Triazole-Fluorophore Conjugate | Fluorescent labeling and imaging |

| 3-Ethynyl-1-methylpiperidine | Azide-modified Biotin (B1667282) | CuAAC | Piperidine-Triazole-Biotin Conjugate | Affinity-based protein profiling and purification |

| 3-Ethynyl-1-methylpiperidine | Azide-containing Peptide or Oligonucleotide | CuAAC | Piperidine-Triazole-Biomolecule Conjugate | Targeted delivery and interaction studies |

This table illustrates the general approach to synthesizing research tools using 3-Ethynyl-1-methylpiperidine. The specific fluorophores, biomolecules, and reaction conditions would be detailed in the respective research findings.

Development of Affinity-Based Probes

Beyond fluorescence, the ethynyl group can be used to attach affinity tags, such as biotin. A biotinylated derivative of 3-ethynyl-1-methylpiperidine can be used in affinity-based protein profiling to identify and isolate target proteins from complex biological mixtures. The high affinity of biotin for streptavidin allows for the selective capture of the probe-protein complex.

Conjugation to Biomolecules

The principles of click chemistry also extend to the conjugation of 3-ethynyl-1-methylpiperidine to larger biomolecules like peptides and oligonucleotides. nih.gov This allows for the creation of targeted delivery systems or probes to study biomolecular interactions. For example, attaching the piperidine derivative to a cell-penetrating peptide could facilitate its entry into cells for intracellular studies.

While specific research explicitly detailing the use of 3-ethynyl-1-methylpiperidine hydrochloride for these applications is emerging, the established reactivity of the terminal alkyne group in click chemistry provides a strong foundation for its utility in developing a diverse range of novel analogs and conjugates for research purposes. chemrxiv.org The modular nature of this approach allows for the rapid generation of libraries of compounds for screening and optimization in various research contexts. nih.govresearchgate.net

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Features for Molecular Recognition

Molecular recognition is a highly specific process dictated by the three-dimensional arrangement of functional groups within a molecule. For 3-Ethynyl-1-methylpiperidine (B3058719), the combination of a rigid scaffolding, a basic nitrogen center, and a unique electronic feature in the ethynyl (B1212043) group defines its pharmacophoric profile.

Role of the Piperidine (B6355638) Ring System as a Pharmacophore

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs and natural alkaloids. researchgate.netencyclopedia.pubnih.gov Its significance stems from several key characteristics:

Structural Scaffold: As a six-membered saturated heterocycle, the piperidine ring provides a robust, three-dimensional framework. researchgate.net This scaffold serves to orient the other substituents (the N-methyl and ethynyl groups) in a precise spatial arrangement, which is critical for optimal interaction with the binding site of a biological target. researchgate.net

Basic Nitrogen: The nitrogen atom within the piperidine ring is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cationic center is crucial for forming strong ionic interactions or hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding pocket. nih.gov

The piperidine nucleus is considered an essential cornerstone in drug production due to these pharmacophoric features. researchgate.net Its derivatives have been utilized across more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov

Influence of the N-Methyl Substituent on Binding

The substituent attached to the piperidine nitrogen atom plays a critical role in modulating a compound's pharmacological profile. acs.orgnih.gov In the case of the N-methyl group in 3-Ethynyl-1-methylpiperidine, its influence is multifaceted:

Basicity and pKa: The methyl group, being an electron-donating group, slightly increases the basicity of the piperidine nitrogen compared to an unsubstituted amine. This affects the degree of protonation at a given pH, which can fine-tune the strength of ionic interactions with the target.

Steric Profile: While small, the methyl group adds steric bulk around the nitrogen atom. This can influence the orientation of the molecule within the binding site and can be a key determinant of agonist versus antagonist activity. Studies on various opioid receptor modulators have shown that the nature of the N-substituent can dramatically alter efficacy, sometimes converting a potent agonist into a pure antagonist. acs.orgnih.govnih.gov

Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has demonstrated that the N-substituent primarily affects antagonist potency and receptor selectivity. acs.org Similarly, in other classes of compounds, modifying the N-substituent is a common strategy to optimize affinity and selectivity for a specific receptor subtype. nih.gov

Impact of the Ethynyl Group on Ligand-Target Interactions

The ethynyl group (–C≡CH) is a small, linear, and rigid functional group that can participate in a variety of unique non-covalent interactions, making it a valuable feature in ligand design. acs.org

Hydrogen Bonding: The terminal hydrogen atom of the ethynyl group is weakly acidic and can act as a hydrogen bond donor. researchgate.netnih.gov It can form hydrogen bonds with electronegative atoms like oxygen, nitrogen, or sulfur on the target protein. researchgate.netresearchgate.net

π-System Interactions: The triple bond possesses a region of high electron density (a π-cloud) that can act as a hydrogen bond acceptor. nih.govresearchgate.net Furthermore, this π-system can engage in favorable π-π stacking or C-H···π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. researchgate.net

Rigidity and Vectorial Orientation: Its linear and rigid nature means the ethynyl group acts as a spacer, precisely positioning other parts of the molecule. This defined vector can be crucial for probing narrow, specific channels or pockets within a binding site.

Bioisosteric Mimicry: The ethynyl group is considered a non-classical bioisostere of a halogen atom, such as chlorine or iodine. nih.gov The electrostatic potential maps of phenylacetylene (B144264) and halobenzenes are remarkably similar, both featuring a positive region at the tip of the bond (a σ-hole), which can participate in halogen-like bonding. nih.gov This property was leveraged in the development of the EGFR inhibitor erlotinib, where an ethynyl group successfully mimics a chlorine-oxygen halogen bond present in the related drug gefitinib. nih.gov

Table 1: Summary of Potential Molecular Interactions for 3-Ethynyl-1-methylpiperidine

| Molecular Feature | Type of Interaction | Potential Interacting Partner (Amino Acid Residues) |

|---|---|---|

| Piperidine Nitrogen (protonated) | Ionic Bond, Hydrogen Bond Donor | Aspartate, Glutamate |

| N-Methyl Group | Van der Waals, Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

| Ethynyl C-H | Hydrogen Bond Donor | Serine, Threonine, Asparagine, Glutamine, Main-chain Carbonyls |

| Ethynyl C≡C π-system | Hydrogen Bond Acceptor, π-π Stacking, C-H···π | Phenylalanine, Tyrosine, Tryptophan |

Rational Design and Synthesis of New Chemical Entities

Building upon the SAR understanding of 3-Ethynyl-1-methylpiperidine, medicinal chemists can employ rational design strategies to create novel analogues with improved properties such as potency, selectivity, or metabolic stability. nih.gov

Design Strategies Based on Conformational Analysis

The three-dimensional conformation of a ligand is paramount for its biological activity. For piperidine-containing molecules, conformational analysis is a key design strategy. rsc.org

Computational Modeling: Molecular mechanics and quantum chemistry methods are used to predict the lowest energy conformers of a molecule and to model how these conformers dock into a target's binding site. This in silico analysis helps prioritize which analogues are most likely to be active, saving time and resources in synthesis. nih.gov

Stereoselective Synthesis: The synthesis of specific stereoisomers is crucial, as biological systems are chiral. Synthetic routes, such as the hydrogenation of substituted pyridines or diastereoselective lithiation, can be designed to control the stereochemistry and yield the desired conformationally-defined isomer. nih.govrsc.org

Bioisosteric Replacements and Functional Group Modifications

Bioisosterism is a fundamental strategy in drug design that involves replacing a functional group with another that has similar physical and chemical properties, with the goal of enhancing efficacy or improving pharmacokinetic properties. ipinnovative.comu-tokyo.ac.jp

Ethynyl Group Replacements: The ethynyl group can be replaced with other small, linear groups. A common bioisostere is the cyano (-C≡N) group, which maintains the linear geometry and can act as a hydrogen bond acceptor. As previously mentioned, halogens (F, Cl, Br, I) are also well-established bioisosteres for the ethynyl moiety, capable of forming halogen bonds. nih.gov

N-Methyl Group Modifications: The N-methyl group can be replaced with other small alkyl groups (e.g., ethyl, propyl) to probe for additional hydrophobic interactions or to fine-tune the steric fit. nih.gov Replacing it with polar groups could introduce new hydrogen bonding opportunities.

Piperidine Ring Analogues: While the piperidine ring is often optimal, it can sometimes be replaced by other saturated heterocycles like pyrrolidine (B122466) (a five-membered ring) or azepane (a seven-membered ring) to alter the distances and angles between the key functional groups.

Table 2: Potential Bioisosteric Replacements in 3-Ethynyl-1-methylpiperidine Analogues

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Ethynyl (-C≡CH) | Cyano (-C≡N) | Mimics linear shape, acts as H-bond acceptor. |

| Halogen (e.g., -Cl, -Br) | Mimics size and electronic properties (σ-hole), forms halogen bonds. nih.gov | |

| Small heterocycles (e.g., oxazole) | Introduces different electronic and solubility properties. drughunter.com | |

| N-Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Probes for larger hydrophobic pockets. nih.gov |

| Cyclopropylmethyl | Introduces conformational constraint. | |

| Deuterated methyl (-CD₃) | Can improve metabolic stability (kinetic isotope effect). ipinnovative.com | |

| Piperidine Ring | Pyrrolidine Ring | Alters ring pucker and distance between substituents. |

| Cyclohexyl Ring | Removes the basic nitrogen to test the importance of the ionic interaction. |

By systematically applying these principles of SAR and rational design, it is possible to explore the chemical space around 3-Ethynyl-1-methylpiperidine hydrochloride to develop new molecules with tailored biological activities.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These techniques provide profound insights into the behavior of molecules at an atomic level, guiding the design of new compounds with desired biological activities. For piperidine-based compounds, including analogs of 3-Ethynyl-1-methylpiperidine hydrochloride, these methods are crucial for understanding their interactions with biological targets and for predicting their pharmacokinetic properties.

Ligand-Target Docking Simulations for Binding Mode Prediction

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. This technique is instrumental in understanding the binding mechanism and predicting the affinity of a compound for its target.

In studies of piperidine derivatives, molecular docking has been successfully employed to elucidate their binding modes with various biological targets. For instance, in the design of new inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, docking simulations of N-benzyl-piperidine derivatives have revealed key interactions within the enzyme active sites. These simulations indicated that the designed analogs form favorable complexes with both cholinesterases, with one derivative, 4a , showing the lowest estimated binding free energy. This was attributed to its interactions with key residues in the active sites of both AChE and BuChE. nih.gov

Similarly, docking studies on piperazine-based compounds, which share structural similarities with piperidines, have been used to investigate their inhibitory potential against thymidine (B127349) phosphorylase, a target in cancer therapy. These simulations showed that the compounds form strong hydrogen bonding networks with the active site residues of the enzyme. nih.gov Such studies are vital for predicting the inhibitory potential of new compounds and for guiding the design of more potent inhibitors.

For 3-Ethynyl-1-methylpiperidine hydrochloride, docking simulations could be employed to predict its binding mode to a variety of potential targets. The ethynyl group, with its unique electronic and steric properties, would likely play a significant role in these interactions, potentially forming specific hydrogen bonds or other favorable contacts within a binding pocket.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-receptor complex over time. This method offers a more realistic representation of the biological environment compared to static docking models.

MD simulations have been extensively used to study the conformational stability of piperidine derivatives and their complexes with biological targets. In the aforementioned study of N-benzyl-piperidine derivatives as cholinesterase inhibitors, MD simulations confirmed the stability of the ligand-enzyme complexes. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored over the simulation time to assess the stability of the complex. Lower RMSD values generally indicate a more stable binding mode.

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their geometry, charge distribution, and reactivity. These calculations provide a fundamental understanding of a molecule's chemical behavior.

For methylpiperidine isomers, including 1-methylpiperidine (B42303) and 3-methylpiperidine, DFT calculations have been used to determine their standard molar enthalpies of formation. acs.orgnih.gov These calculations, which were found to be in good agreement with experimental data, provide valuable information about the stability of different isomers. acs.orgnih.gov

DFT methods have also been employed to study the structural and electronic properties of various piperidine derivatives. researchgate.net These studies provide insights into the molecular geometry, electronic stability, and reactivity of these compounds. researchgate.net For 3-Ethynyl-1-methylpiperidine hydrochloride, quantum chemical calculations could be used to determine its electronic properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). This information would be invaluable for understanding its reactivity and potential for forming intermolecular interactions.

| Compound | State | Calculated Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|---|

| 1-Methylpiperidine | Gas | -59.1 ± 1.7 |

| 3-Methylpiperidine | Gas | -79.2 ± 1.6 |

| 4-Methylpiperidine | Gas | -82.9 ± 1.7 |

Ligand-Based and Structure-Based Design Methodologies

Both ligand-based and structure-based design are powerful strategies in drug discovery that leverage computational tools to design new molecules with improved properties.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target. This approach was successfully used to develop potent renin inhibitors based on a piperidine scaffold. acs.org By optimizing the interactions of the piperidine core and its substituents with the prime and non-prime site residues of the renin enzyme, researchers were able to significantly improve the potency and pharmacokinetic properties of the lead compound. acs.org

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This method uses the information from a set of known active molecules to build a model, or pharmacophore, that defines the essential structural features required for biological activity. This approach has been applied to the design of piperidine analogs for various targets. For example, by analyzing the common structural features of known P2Y14R antagonists, researchers were able to design novel bridged piperidine analogs with maintained affinity. nih.gov

For 3-Ethynyl-1-methylpiperidine hydrochloride, both SBDD and LBDD approaches could be utilized. If the structure of a potential target is known, SBDD could guide the design of derivatives with optimized interactions. If not, LBDD could be used to develop a pharmacophore model based on known active compounds, which could then be used to design new analogs of 3-Ethynyl-1-methylpiperidine hydrochloride with predicted activity.

Pharmacological Characterization and Molecular Target Interaction

Receptor Binding Affinity and Selectivity Profiling

The affinity of a ligand for its receptor is a critical measure of its potential biological activity. For piperidine-based compounds, sigma receptors are a prominent target class.

Illustrative Data Table: Sigma Receptor Binding Affinity for Representative Piperidine (B6355638) Derivatives

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| Reference Ligand A | 1.5 | 50 | 33.3 |

| Reference Ligand B | 10.2 | 5.1 | 0.5 |

| Hypothetical Data for 3-Ethynyl-1-methylpiperidine (B3058719) | Data not available | Data not available | Data not available |

This table is for illustrative purposes and does not represent experimental data for 3-Ethynyl-1-methylpiperidine;hydrochloride.

Beyond sigma receptors, piperidine-containing molecules have been shown to interact with other receptor systems, including opioid and dopamine (B1211576) receptors. nih.govnih.gov The specific substitutions on the piperidine ring are crucial in determining the affinity and selectivity for these other receptor families. For instance, different substitution patterns can lead to potent and selective ligands for various G-protein coupled receptors (GPCRs). Without experimental data, the interaction of this compound with these other receptor families remains speculative.

Enzyme Inhibition Kinetics and Mechanistic Studies

Enzyme inhibition is another key aspect of the pharmacological characterization of a compound. The study of enzyme kinetics provides insights into the mechanism of inhibition.

The binding of an inhibitor to an enzyme can be competitive, non-competitive, uncompetitive, or mixed, each with distinct kinetic signatures. nih.gov Allosteric modulation, where a ligand binds to a site other than the active site to modulate enzyme activity, is another possibility. For novel compounds like this compound, detailed kinetic studies would be necessary to elucidate its mode of action on any identified enzyme targets.

Sphingosine kinases (SphK1 and SphK2) are important enzymes in cell signaling and have emerged as therapeutic targets. nih.gov While there is no direct evidence linking this compound to SphK inhibition, the development of small molecule inhibitors for these enzymes is an active area of research. nih.gov The inhibitory potential of this compound would need to be evaluated through specific enzymatic assays.

Illustrative Data Table: Enzyme Inhibition Profile for a Hypothetical Piperidine-based Inhibitor

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Sphingosine Kinase 1 | Data not available | Data not available | Data not available |

| Sphingosine Kinase 2 | Data not available | Data not available | Data not available |

This table is for illustrative purposes and does not represent experimental data for this compound.

Ligand-Protein Interaction Analysis at the Molecular Level

Molecular docking and other computational techniques are powerful tools for predicting and analyzing the binding of a ligand to its protein target. acgpubs.orgnih.govnih.gov These methods can provide insights into the binding pose, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-cation interactions) that stabilize the ligand-protein complex. nih.gov

For this compound, molecular modeling studies could be employed to predict its binding mode within the active sites of sigma receptors or other potential targets. Such studies would help in understanding the structural basis for its (hypothesized) activity and could guide the design of more potent and selective analogs. The ethynyl (B1212043) group, for instance, could participate in unique interactions within a binding pocket.

Identification of Key Binding Hotspots and Interaction Types

Information regarding the specific amino acid residues that form the binding pocket for this compound and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) is not available in published literature.

Mechanistic Elucidation of Ligand-Induced Conformational Changes

Detailed studies describing the structural changes that a biological target undergoes upon binding to this compound are not publicly documented. This includes information on how the compound might alter the target's shape and function.

While general information exists on the synthesis and potential pharmacological applications of various piperidine derivatives, this broad knowledge cannot be specifically and accurately attributed to this compound without dedicated research. The scientific community awaits future studies that may shed light on the specific molecular interactions and pharmacological profile of this compound.

Applications of 3 Ethynyl 1 Methylpiperidine Hydrochloride in Chemical Biology Research

The compound 3-Ethynyl-1-methylpiperidine (B3058719) hydrochloride possesses two key structural features that make it a molecule of significant interest in chemical biology: a terminal ethynyl (B1212043) group and a 1-methylpiperidine (B42303) core. The ethynyl group serves as a versatile chemical handle for bioorthogonal reactions, while the piperidine (B6355638) scaffold is a common motif in pharmacologically active compounds. These features enable its potential use in a variety of research applications, from cellular imaging to target discovery.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Metabolite and Complex Derivative Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of metabolites and complex derivatives of 3-Ethynyl-1-methylpiperidine (B3058719);hydrochloride. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allow for the detailed study of fragmentation patterns of piperidine (B6355638) alkaloids. scielo.brnih.gov The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers enables the determination of accurate mass measurements, which is crucial for elucidating the elemental composition of unknown metabolites and derivatives. nih.gov

In the analysis of piperidine-containing compounds, ESI-MS/MS experiments can reveal characteristic fragmentation pathways. scielo.br For 3-Ethynyl-1-methylpiperidine, the protonated molecule would be subjected to collision-induced dissociation to generate a series of product ions. The fragmentation of the piperidine ring and the loss of substituents provide a structural fingerprint. For instance, the neutral loss of water or acetic acid has been observed as a major fragmentation pathway in similar piperidine alkaloids. nih.gov The study of these fragmentation mechanisms is vital for distinguishing between isomers and identifying metabolic modifications, such as hydroxylation, methylation, or glucuronidation.

The use of HRMS in metabolomics studies allows for the rapid screening and identification of new constituents and co-metabolites in complex biological matrices. researchgate.net This capability is essential for understanding the biotransformation of 3-Ethynyl-1-methylpiperidine;hydrochloride in preclinical studies.

| Analytical Technique | Application | Information Obtained |

| ESI-MS/MS | Metabolite Identification | Fragmentation patterns, structural elucidation of derivatives |

| HRMS (Q-TOF) | Elemental Composition | Accurate mass measurements, molecular formula determination |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including analogs of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

In the ¹H NMR spectrum of this compound, the protons on the piperidine ring would exhibit characteristic chemical shifts and coupling patterns, allowing for the determination of their relative stereochemistry. The methyl group attached to the nitrogen would appear as a singlet, and the ethynyl (B1212043) proton would also produce a distinct singlet.

| NMR Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Proton environment analysis | Distinct signals for piperidine ring protons, N-methyl group, and ethynyl proton. |

| ¹³C NMR | Carbon skeleton analysis | Characteristic chemical shifts for piperidine ring carbons and ethynyl carbons. |

| 2D NMR (COSY, HSQC) | Structural confirmation | Correlation peaks establishing H-H and C-H connectivities. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. scielo.br

The presence of the alkyne group would be confirmed by a sharp, weak absorption band for the C≡C stretch, typically observed in the 2100-2260 cm⁻¹ region. libretexts.org The terminal alkyne C-H bond would give rise to a strong, sharp absorption band around 3270-3330 cm⁻¹. libretexts.org The C-H stretching vibrations of the piperidine ring and the methyl group would appear in the 2850-3000 cm⁻¹ range. libretexts.org Additionally, C-H bending vibrations for the CH₂ groups of the piperidine ring are expected in the 1450-1470 cm⁻¹ region. libretexts.org The presence of the hydrochloride salt may lead to broad absorptions in the 2400-3000 cm⁻¹ range due to the N-H stretch of the protonated amine.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkyne (C≡C) | Stretch | 2100 - 2260 |

| Terminal Alkyne (≡C-H) | Stretch | 3270 - 3330 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Methylene (CH₂) | Bend | 1450 - 1470 |

| Amine Salt (N⁺-H) | Stretch | 2400 - 3000 (broad) |

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, UPLC, SFC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose. nih.gov A reversed-phase HPLC method, for example, could be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. nih.govnih.gov The separation would be monitored using a UV detector.

For the analysis of piperidine derivatives, issues such as peak tailing can occur, which may be mitigated by adjusting the mobile phase pH or using a different column chemistry. researchgate.net In some cases, pre-column derivatization can be employed to enhance detection and improve chromatographic separation. nih.gov Supercritical Fluid Chromatography (SFC) presents an alternative for the separation of stereoisomers, often providing higher resolution and faster analysis times compared to HPLC.

Gas Chromatography (GC) could also be utilized, potentially after derivatization to increase the volatility and thermal stability of the compound. oup.com The choice of chromatographic technique would depend on the specific analytical requirements, such as the need for chiral separation or the analysis of trace impurities.

| Chromatographic Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application |

| HPLC/UPLC | C18 | Water/Acetonitrile with TFA | Purity assessment, impurity profiling |

| SFC | Chiral Stationary Phase | Supercritical CO₂ with co-solvent | Enantiomeric separation |

| GC | Capillary column (e.g., DB-5) | Helium | Analysis of volatile derivatives |

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide unambiguous information about the absolute stereochemistry of chiral centers, bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of the conformation of the piperidine ring and the spatial arrangement of its substituents.

In the context of pharmaceutical research, X-ray crystallography is also invaluable for studying co-crystals, which can be formed to modify the physicochemical properties of an active pharmaceutical ingredient. The analysis of co-crystal structures reveals the non-covalent interactions, such as hydrogen bonds and π-π stacking, that are responsible for the stability of the crystal lattice. mdpi.com While a crystal structure for this compound is not publicly available, the methodology remains a powerful tool for its in-depth structural characterization should a suitable crystal be grown. mdpi.com

Future Research Directions and Unexplored Avenues

Integration with Advanced High-Throughput Screening Platforms

The presence of a terminal alkyne group makes 3-Ethynyl-1-methylpiperidine (B3058719);hydrochloride an ideal building block for integration into advanced high-throughput screening (HTS) and fragment-based drug discovery (FBDD) platforms. nih.govnih.gov The alkyne serves as a highly efficient "handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orglumiprobe.comresearchgate.net

Future research could focus on leveraging this reactivity to rapidly generate large, diverse libraries of more complex molecules. nih.gov By reacting 3-Ethynyl-1-methylpiperidine;hydrochloride with a vast array of azide-containing compounds, researchers can create extensive collections of triazole-containing piperidine (B6355638) derivatives. acs.org These libraries can then be screened against numerous biological targets to identify novel hit compounds. The reliability and mild reaction conditions of CuAAC are well-suited for the automated, miniaturized formats of modern HTS. unchainedlabs.com

As a "fragment," the 3-Ethynyl-1-methylpiperidine core itself fits the criteria often used in FBDD, such as those outlined by the "Rule of Three". nih.govfrontiersin.org Screening this fragment against protein targets could identify low-affinity binders. The ethynyl (B1212043) group then provides a synthetically tractable vector for growing the fragment into a more potent lead compound, guided by structural biology data. nih.govchemrxiv.org

Table 1: Potential HTS and FBDD Applications

| Application Area | Strategy | Key Advantage of this compound |

| Combinatorial Chemistry | CuAAC "click" reaction with diverse azide (B81097) libraries. | Terminal alkyne allows for rapid, efficient, and regiospecific library synthesis. organic-chemistry.org |

| Fragment-Based Screening | Use as a core fragment to identify initial binding interactions. | Piperidine is a privileged scaffold; the alkyne provides a clear vector for elaboration. nih.govrsc.org |

| Activity-Based Profiling | Functionalize the alkyne to create probes for target identification. | The alkyne can be tagged with reporter molecules (e.g., biotin (B1667282), fluorophores). nih.gov |

| DNA-Encoded Libraries (DEL) | Incorporate as a building block in DEL synthesis. | The robust nature of the alkyne handle is compatible with DEL synthetic routes. |

Exploration of Novel Molecular Targets and Biological Pathways

The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural products, suggesting a high potential for biological activity. nih.govnih.govencyclopedia.pub Derivatives of piperidine are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. encyclopedia.pubclinmedkaz.org

An important future avenue of research is the systematic screening of this compound against broad panels of molecular targets to uncover novel bioactivities. Given its structural similarity to known neuromodulators, initial investigations could focus on central nervous system (CNS) targets. For instance, compounds with a 3-substituted piperidine core have been investigated as dopaminergic agents. rsc.org Furthermore, arylpiperazine and arylpiperidine derivatives have shown activity as ligands for serotonergic receptors and have been explored in the context of cancer therapy. mdpi.com

In silico prediction tools can be employed to forecast potential biological activities and guide these screening efforts, identifying likely protein targets based on the compound's chemical structure. clinmedkaz.org Experimental validation through binding assays and functional screens could reveal unexpected therapeutic applications for this compound and its derivatives.

Table 2: Potential Molecular Target Classes for Screening

| Target Class | Rationale for Screening | Example of Related Drugs/Compounds |

| GPCRs | Piperidine is a core scaffold in many GPCR ligands. mdpi.com | Haloperidol (Dopamine Receptor), Fentanyl (Opioid Receptor) |

| Ion Channels | Some piperidine derivatives act as channel blockers. researchgate.net | Terfenadine (Potassium Channel), Loperamide (Calcium Channel) |

| Transporters | The scaffold is present in reuptake inhibitors. | Methylphenidate (Dopamine/Norepinephrine Transporter) |

| Enzymes | Piperidine structures are found in enzyme inhibitors. | Donepezil (Acetylcholinesterase Inhibitor) encyclopedia.pub |

Development of Optically Active Probes and Chiral Building Blocks

The 3-position of the piperidine ring in this compound is a chiral center. This chirality is a critical, yet unexplored, aspect of the molecule's potential. Biological systems are inherently chiral, and enantiomers of a drug often exhibit significantly different potency, efficacy, and metabolic profiles.

A significant future direction is the development of methods for the enantioselective synthesis or chiral resolution of 3-Ethynyl-1-methylpiperidine. rsc.orgnih.govacs.org Recent advances in catalysis have provided new routes to enantiomerically enriched 3-substituted piperidines, which could be adapted for this purpose. nih.govnih.govresearchgate.net

Once the individual (R)- and (S)-enantiomers are isolated, they can be used to:

Investigate Stereospecific Biological Activity: Screening the pure enantiomers against identified targets will clarify which stereoisomer is responsible for the biological effect and can lead to the development of more potent and selective drugs.

Create Chiral Chemical Probes: The ethynyl group of each enantiomer can be functionalized with reporter tags, such as fluorophores or biotin, via click chemistry. mdpi.com These optically active probes would be invaluable tools for studying the stereospecific interactions between ligands and their biological targets in cell imaging and biochemical assays.

The separated enantiomers also represent valuable chiral building blocks for the synthesis of more complex, stereochemically defined molecules and natural products. rsc.org

Applications in New Chemical Reaction Development and Catalysis

The terminal alkyne functional group is one of the most versatile in modern organic synthesis, participating in a wide array of chemical transformations. unacademy.com This opens up extensive opportunities for using this compound as a substrate and building block in the development of new synthetic methodologies.

A primary area for exploration is its use in palladium- and copper-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.orgwikipedia.orglibretexts.org This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing direct access to a vast range of arylalkyne and enyne derivatives. researchgate.net Using this piperidine derivative as a model substrate could help in optimizing new catalytic systems, exploring novel ligands, or developing more sustainable, copper-free reaction conditions. organic-chemistry.orgwikipedia.org

Beyond coupling reactions, the alkyne can undergo various other transformations, including:

Cycloaddition Reactions: Participation in [3+2] cycloadditions (like CuAAC) to form five-membered heterocycles. rsc.org

Hydration/Hydrofunctionalization: Conversion of the alkyne to ketones or other functionalized alkenes.

Alkyne Metathesis: Formation of new internal alkynes.

By employing this compound in these contexts, researchers can not only synthesize novel derivatives but also advance the field of chemical catalysis by testing the robustness and scope of new reactions on a pharmaceutically relevant scaffold.

Table 3: Potential Synthetic Transformations and Applications

| Reaction Type | Reagents/Catalysts | Potential Product Class | Research Application |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Aryl/Vinyl Halide | Aryl- or Vinyl-substituted Alkynes | Accessing complex molecular architectures for medicinal chemistry. unacademy.comwikipedia.org |

| Click Chemistry (CuAAC) | Cu(I) catalyst, Organic Azide | 1,4-Disubstituted 1,2,3-Triazoles | Bioconjugation, probe synthesis, library generation. organic-chemistry.orgnih.gov |

| Glaser-Hay Coupling | Cu(I) or Cu(II) catalyst, Oxidant | Symmetrical 1,3-Diynes | Synthesis of novel conjugated materials or dimeric ligands. |

| Alkyne Hydration | Au(I) or Hg(II) catalyst, H₂O | 3-Acetonyl-1-methylpiperidine | Creating piperidine derivatives with a ketone functionality. |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru catalyst | 1,5-Disubstituted 1,2,3-Triazoles | Accessing alternative triazole regioisomers with different biological profiles. organic-chemistry.org |

Q & A

Q. What are the recommended synthetic routes for 3-Ethynyl-1-methylpiperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Route Selection: Utilize Sonogashira coupling for introducing the ethynyl group to the piperidine scaffold, as analogous methods are employed for similar piperidine derivatives (e.g., halogenated intermediates coupled with terminal alkynes) .

- Protecting Groups: Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions during alkylation or ethynylation steps .

- Optimization: Screen catalysts (e.g., Pd/Cu systems) and solvents (DMF or THF) under inert atmospheres. Monitor reaction progress via TLC or HPLC, adjusting temperature (60–100°C) and reaction time (12–24 hrs) to maximize yield .

- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to isolate the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of 3-Ethynyl-1-methylpiperidine hydrochloride?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98%) .

- NMR: Confirm the ethynyl group (¹H NMR: δ ~2.5–3.0 ppm for acetylenic protons; ¹³C NMR: δ ~70–80 ppm for sp-hybridized carbons) and piperidine ring geometry (e.g., axial/equatorial methyl group) .

- Mass Spectrometry: ESI-MS in positive ion mode to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

- Impurity Profiling: Compare against reference standards for common byproducts (e.g., de-ethynylated or oxidized derivatives) using spiked samples .

Q. What stability studies are critical for 3-Ethynyl-1-methylpiperidine hydrochloride under laboratory conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC to identify labile groups (e.g., ethynyl or piperidine ring oxidation) .

- Solution Stability: Prepare stock solutions in water, PBS, or DMSO and store at -20°C. Assess stability over 30 days using UV-Vis spectroscopy to detect absorbance shifts .

- Solid-State Stability: Conduct differential scanning calorimetry (DSC) to detect polymorphic transitions and hygroscopicity tests to optimize storage (recommended: desiccated, -20°C) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of 3-Ethynyl-1-methylpiperidine hydrochloride?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10 v/v) and 0.1% diethylamine additive to separate enantiomers. Optimize flow rate (1.0 mL/min) and column temperature (25°C) .

- Circular Dichroism (CD): Validate enantiomeric purity by comparing CD spectra of resolved fractions against racemic mixtures. Assign absolute configurations via computational modeling (e.g., DFT) .

- Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation, followed by X-ray crystallography to confirm stereochemistry .

Q. What in silico strategies predict the pharmacological targets of 3-Ethynyl-1-methylpiperidine hydrochloride?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against GPCRs (e.g., opioid or adrenergic receptors) due to structural similarity to known piperidine-based ligands (e.g., meperidine) .